molecular formula C15H11ClO B1314522 9-Methylfluorene-9-carbonyl chloride CAS No. 82102-37-2

9-Methylfluorene-9-carbonyl chloride

Cat. No.: B1314522
CAS No.: 82102-37-2
M. Wt: 242.7 g/mol
InChI Key: ZQYOOHGEBHBNTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Methylfluorene-9-carbonyl chloride is an organic compound with the molecular formula C15H11ClO. It is a derivative of fluorene, where a methyl group is attached at the 9th position, and a carbonyl chloride group is also attached at the 9th position. This compound is known for its utility in various chemical reactions, particularly in carbonylation processes.

Biochemical Analysis

Biochemical Properties

9-Methylfluorene-9-carbonyl chloride plays a significant role in biochemical reactions, particularly in carbonylation processes. It acts as a carbon monoxide source in palladium-catalyzed carbonylation reactions, facilitating the formation of various carbonyl-containing compounds . The compound interacts with palladium catalysts and other building blocks to form ketones, amides, and esters . These interactions are crucial for the synthesis of complex organic molecules and have broad applications in medicinal chemistry and material science .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not extensively documented. Its role in facilitating carbonylation reactions suggests that it may influence cell function by participating in the synthesis of bioactive molecules. These bioactive molecules can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through its role as a carbon monoxide source in palladium-catalyzed carbonylation reactions . The compound interacts with palladium catalysts, enabling the insertion of carbon monoxide into organic substrates to form carbonyl-containing products . This mechanism is essential for the synthesis of various organic compounds, including pharmaceuticals and fine chemicals .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical research. The compound is stable under standard storage conditions but may degrade over time if exposed to moisture or light

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been well-documented. As with many chemical compounds, it is likely that the effects vary with dosage. High doses may result in toxic or adverse effects, while lower doses may be more suitable for achieving the desired biochemical outcomes

Metabolic Pathways

This compound is involved in metabolic pathways related to carbonylation reactions. It interacts with palladium catalysts and other cofactors to facilitate the formation of carbonyl-containing compounds . These metabolic pathways are essential for the synthesis of various organic molecules and have applications in medicinal chemistry and material science .

Transport and Distribution

Its role in carbonylation reactions suggests that it may be transported and distributed in a manner that facilitates its interaction with palladium catalysts and other building blocks

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not extensively studied. Its role in carbonylation reactions suggests that it may localize to specific cellular compartments where these reactions occur

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylfluorene-9-carbonyl chloride typically involves the chlorination of 9-Methylfluorene-9-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually require refluxing the mixture to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to efficient production.

Types of Reactions:

    Carbonylation Reactions: this compound is widely used in palladium-catalyzed carbonylation reactions. It serves as a source of carbon monoxide, facilitating the formation of ketones, amides, and esters.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols.

Common Reagents and Conditions:

    Palladium Catalysts: Used in carbonylation reactions.

    Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

    Solvents: Common solvents include dichloromethane (CH2Cl2) and tetrahydrofuran (THF).

Major Products:

    Ketones, Amides, and Esters: Formed through carbonylation reactions.

    Substituted Fluorenes: Resulting from nucleophilic substitution reactions.

Chemistry:

    Carbonylation Reactions: Used as a carbon monoxide source in the synthesis of various organic compounds.

    Isotope Labeling: Employed in the synthesis of isotopically labeled compounds for research purposes.

Biology and Medicine:

    Drug Development: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry:

    Material Science: Used in the production of polymers and advanced materials.

    Catalysis: Acts as a reagent in catalytic processes for the production of fine chemicals.

Comparison with Similar Compounds

    9-Fluorenone: A related compound where the carbonyl group is directly attached to the fluorene ring without the methyl group.

    9-Fluorenemethanol: A derivative with a hydroxymethyl group at the 9th position instead of a carbonyl chloride group.

    9-Methylfluorene-9-carboxylic acid: The precursor to 9-Methylfluorene-9-carbonyl chloride.

Uniqueness: this compound is unique due to its dual functional groups (methyl and carbonyl chloride) at the 9th position, which makes it a versatile reagent in organic synthesis. Its ability to act as a carbon monoxide donor in carbonylation reactions sets it apart from other fluorene derivatives.

Properties

IUPAC Name

9-methylfluorene-9-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO/c1-15(14(16)17)12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYOOHGEBHBNTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20548398
Record name 9-Methyl-9H-fluorene-9-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20548398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82102-37-2
Record name 9-Methyl-9H-fluorene-9-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20548398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluorene, 9-methyl, 9-carbonylchloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Methylfluorene-9-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
9-Methylfluorene-9-carbonyl chloride
Reactant of Route 3
9-Methylfluorene-9-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
9-Methylfluorene-9-carbonyl chloride
Reactant of Route 5
9-Methylfluorene-9-carbonyl chloride
Reactant of Route 6
9-Methylfluorene-9-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.